molecular formula C10H8FNO B1334995 2-(2-Fluorophenyl)-3-oxobutanenitrile CAS No. 93839-19-1

2-(2-Fluorophenyl)-3-oxobutanenitrile

Cat. No. B1334995
CAS RN: 93839-19-1
M. Wt: 177.17 g/mol
InChI Key: AMRZXBJBTQMMOR-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-Fluorophenyl)-3-oxobutanenitrile, is a fluorinated nitrile with potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthetic potential of 2-(2-Fluorophenyl)-3-oxobutanenitrile.

Synthesis Analysis

The synthesis of heterocyclic compounds using trifunctional reagents like 2-ethoxymethylene-3-oxobutanenitrile demonstrates the versatility of such reagents in introducing carbon moieties to amine substrates . Although the specific synthesis of 2-(2-Fluorophenyl)-3-oxobutanenitrile is not detailed, the methodologies employed in the synthesis of related compounds suggest that similar strategies could be adapted for its preparation. The reactions with hydrazines and other dinitrogen nucleophiles leading to biologically active compounds indicate that 2-(2-Fluorophenyl)-3-oxobutanenitrile could also serve as a precursor for the synthesis of various heterocycles .

Molecular Structure Analysis

The molecular structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been determined by X-ray crystallography . This compound crystallizes in the monoclinic space group and exhibits a complex network of hydrogen bonds. While the structure of 2-(2-Fluorophenyl)-3-oxobutanenitrile is not provided, the structural analysis of similar fluorinated compounds can give insights into the potential conformational and crystallographic properties of the target molecule .

Chemical Reactions Analysis

The electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile results in the cleavage of carbon-sulphur and carbon-fluorine bonds . This reaction leads to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes, demonstrating the reactivity of fluorinated compounds under electrochemical conditions. Although the reactions of 2-(2-Fluorophenyl)-3-oxobutanenitrile are not discussed, the reactivity patterns observed in similar systems could be relevant for understanding its behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluorophenyl)-3-oxobutanenitrile can be inferred from the properties of structurally related compounds. For instance, the presence of fluorine is known to influence the acidity, lipophilicity, and metabolic stability of organic molecules. The electrochemical behavior of fluorinated compounds, as seen in the reduction of 1-fluoro-2-arylvinyl phenyl sulphones, suggests that 2-(2-Fluorophenyl)-3-oxobutanenitrile may also exhibit unique electrochemical properties . Additionally, the biological activity observed in compounds synthesized from 2-ethoxymethylene-3-oxobutanenitrile implies that 2-(2-Fluorophenyl)-3-oxobutanenitrile could have potential applications in the development of new pharmaceuticals .

Scientific Research Applications

  • Synthesis of Heterocycles : 2-(2-Fluorophenyl)-3-oxobutanenitrile has been utilized in the synthesis of new heterocycles. For instance, 4-Phenyl-3-oxobutanenitrile, a closely related compound, has been synthesized and used as a starting material for the synthesis of various heterocycles (Khalik, 1997).

  • Biological Activity : Derivatives of 2-(2-Fluorophenyl)-3-oxobutanenitrile, such as 2-Ethoxymethylene-3-oxobutanenitrile, have been studied for their biological activity. These compounds have shown activity against bacteria, filamentous fungi, and tumor HeLa cells (Černuchová et al., 2005).

  • Synthesis of Chromenoquinoline Derivatives : Research has also been conducted on the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives using 2-arylidene-3-oxobutanenitrile derivatives (Han et al., 2015).

  • Study of Hydrogen Bonding in Heterocycles : Another study reported on the crystal structures of several β-ketoarylhydrazones, including derivatives of 2-(2-Fluorophenyl)-3-oxobutanenitrile, to understand the strength of intramolecular hydrogen bonds (Bertolasi et al., 1999).

  • Olfactory Properties of Derivatives : Research into the olfactory properties of derivatives of 2-(2-Fluorophenyl)-3-oxobutanenitrile has been conducted, revealing surprising differences in detection thresholds and perceived odor characters (Hauser et al., 2018).

  • Antioxidant Activity : The antioxidant activity of thiazolidin-4-one derivatives of 4-Fluorobenzaldehyde, a compound structurally related to 2-(2-Fluorophenyl)-3-oxobutanenitrile, has also been evaluated (El Nezhawy et al., 2009).

  • Synthesis of Phosphonomethyl Derivatives : A study described the synthesis of 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, showcasing a synthetic approach to various derivatives based on 3-oxobutanenitrile (Yaccoubi et al., 2022).

  • Heterocyclic Synthesis Building Blocks : 2-Arylhydrazono-3-oxobutanenitriles have been used as building blocks in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and triazolopyridines (Al-Mousawi & Moustafa, 2007).

  • Organic Synthesis Applications : The compound has been utilized in organic synthesis, particularly in the synthesis of novel heterocycles incorporating a benzothiazole moiety (Zaki et al., 2006).

  • Photovoltaic Properties in Organic Solar Cells : A study investigated the electro-optical and photovoltaic properties of fluorinated small molecule donor materials for organic solar cells, involving modifications with compounds like 2-methylene-3-oxobutanenitrile (Mubashar et al., 2021).

  • Halodeboronation of Aryl Boronic Acids : There's also research on the halodeboronation of aryl boronic acids using derivatives of 2-(2-Fluorophenyl)-3-oxobutanenitrile (Szumigala et al., 2004).

Safety And Hazards

While specific safety and hazard information for “2-(2-Fluorophenyl)-3-oxobutanenitrile” is not available, it is generally advised to wear suitable protective clothing, avoid contact with skin and eyes, and prevent dust formation when handling similar compounds .

properties

IUPAC Name

2-(2-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRZXBJBTQMMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40917663
Record name 2-(2-Fluorophenyl)-3-oxobutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-3-oxobutanenitrile

CAS RN

93839-19-1
Record name α-Acetyl-2-fluorobenzeneacetonitrile
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Record name 2-(2-Fluorophenyl)-3-oxobutyronitrile
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Record name 2-(2-Fluorophenyl)-3-oxobutanenitrile
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Record name 2-(2-fluorophenyl)-3-oxobutyronitrile
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Record name 2-(2-FLUOROPHENYL)-3-OXOBUTYRONITRILE
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